

### VMD-928 adverse events in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VMD-928   |           |
| Cat. No.:            | B15617439 | Get Quote |

### **Technical Support Center: VMD-928**

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **VMD-928**. It includes a summary of adverse events observed in clinical trials, frequently asked questions with troubleshooting guides, and diagrams of key pathways and protocols.

### VMD-928 Adverse Events in Clinical Trials

The following table summarizes the common adverse events related to **VMD-928** as reported in the Phase 1 clinical trial (NCT03556228).[1]

| Adverse Event                    | Frequency                    | Notes                                                 |
|----------------------------------|------------------------------|-------------------------------------------------------|
| Dark Stool                       | 35%                          |                                                       |
| Elevated Liver Enzymes           | 25%                          | Primarily observed at the 2400 mg/day dose.[1]        |
| Fatigue                          | 20%                          |                                                       |
| Nausea or Vomiting               | 20%                          |                                                       |
| Decreased Appetite               | 20%                          |                                                       |
| Elevated Bilirubin, AST, and ALT | Dose-Limiting Toxicity (DLT) | One DLT was reported at the 2400 mg dose level.[1][2] |



# Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the mechanism of action for VMD-928?

A1: VMD-928 is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A (TrkA), which is encoded by the NTRK1 gene.[3][4] It has a dual mechanism, acting as both an allosteric (non-ATP competitive) and irreversible inhibitor.[4][5] This means it binds to a site on the TrkA protein distinct from the ATP-binding site and forms a permanent bond, effectively acting as a "molecular glue" that sticks two TrkA proteins together and inhibits their function.[2] This action prevents the activation of downstream signaling pathways, such as the ERK pathway, which are involved in tumor cell growth and survival.[2][3]

Q2: What are the most common adverse events observed with VMD-928 in clinical trials?

A2: The most frequently reported treatment-related adverse events in the Phase 1 trial were primarily gastrointestinal.[1] These include dark stool (35%), elevated liver enzymes (25%), fatigue (20%), nausea or vomiting (20%), and decreased appetite (20%).[1]

Q3: We observed elevated liver enzymes in our preclinical model. Is this consistent with clinical findings?

A3: Yes, elevated liver enzymes were reported in 25% of patients in the Phase 1 clinical trial, particularly at the highest dose of 2400 mg/day.[1] A dose-limiting toxicity of elevated bilirubin, AST, and ALT was also observed at this dose level.[1][2] This suggests that hepatic function should be closely monitored during **VMD-928** administration, especially at higher concentrations.

Q4: How should we manage gastrointestinal side effects like nausea and decreased appetite in our animal studies?

A4: While specific management protocols for animal studies are not detailed in the clinical trial literature, the clinical findings of nausea, vomiting, and decreased appetite suggest that supportive care measures may be necessary. This could include ensuring proper hydration and nutrition, and potentially adjusting the dosing regimen if severe side effects are observed. The recommended Phase 2 dose in humans was determined to be 600 mg twice per day (1200)



mg/day), a de-escalation from the 2400 mg/day dose where a DLT was observed.[1] This indicates that dose modification can mitigate adverse events.

Q5: What is the patient population for the clinical trials of VMD-928?

A5: The Phase 1 clinical trial (NCT03556228) enrolled adults with advanced solid tumors or lymphoma that were not responsive to or had progressed after standard therapies.[4][5][6][7] The study included non-biomarker-selected patients in the dose-escalation phase and is currently accruing patients in expansion cohorts with tumors known to have high TrkA protein expression, such as thymic carcinoma, mesothelioma, squamous cell carcinoma of the head and neck, ovarian cancer, hepatocellular carcinoma, and squamous cell carcinoma of the lung. [1]

# Visualized Experimental Protocols and Signaling Pathways

Below are diagrams illustrating the TrkA signaling pathway and the workflow of the **VMD-928** Phase 1 clinical trial.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. VMO-01C: An Open-Label, Multiple-Dose, Dose-Escalation Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of VMD-928 in Subjects with Solid Tumors or Lymphoma | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- To cite this document: BenchChem. [VMD-928 adverse events in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617439#vmd-928-adverse-events-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com